molecular formula C23H23N3O4 B11227687 Ethyl 7-cyclopropyl-3-(4-ethenylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Ethyl 7-cyclopropyl-3-(4-ethenylbenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B11227687
M. Wt: 405.4 g/mol
InChI Key: CMZZPVHSYDYXLR-UHFFFAOYSA-N
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Description

ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, an ethenylphenyl group, and a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrido[2,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Introduction of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable cyclopropylating agent is used.

    Attachment of the ethenylphenyl group: This step involves a Heck reaction, where the ethenylphenyl group is introduced using a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrido[2,3-d]pyrimidine derivatives.

Scientific Research Applications

ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The compound exerts its effects by targeting specific molecular pathways. It acts as a kinase inhibitor, binding to the active site of kinases and preventing their activity. This inhibition leads to the disruption of cell signaling pathways, ultimately inducing apoptosis in cancer cells. The molecular targets include enzymes such as EGFR, Her2, VEGFR2, and CDK2 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 7-CYCLOPROPYL-3-[(4-ETHENYLPHENYL)METHYL]-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to act as a multi-targeted kinase inhibitor sets it apart from other similar compounds.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 7-cyclopropyl-3-[(4-ethenylphenyl)methyl]-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate

InChI

InChI=1S/C23H23N3O4/c1-4-14-6-8-15(9-7-14)13-26-21(27)19-17(22(28)30-5-2)12-18(16-10-11-16)24-20(19)25(3)23(26)29/h4,6-9,12,16H,1,5,10-11,13H2,2-3H3

InChI Key

CMZZPVHSYDYXLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=C(C=C3)C=C)C4CC4

Origin of Product

United States

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